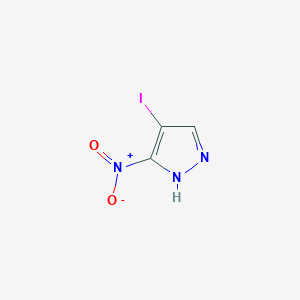

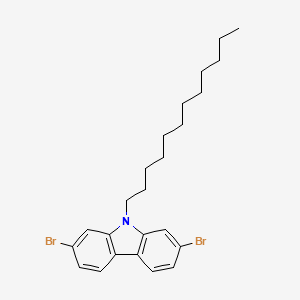

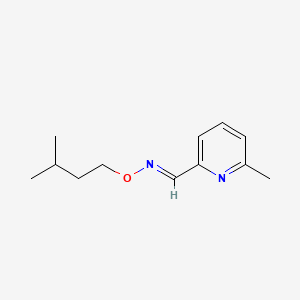

![molecular formula C6H4N4O3 B1352870 1,3-二氢-7-硝基-2H-咪唑并[4,5-c]吡啶-2-酮 CAS No. 61719-60-6](/img/structure/B1352870.png)

1,3-二氢-7-硝基-2H-咪唑并[4,5-c]吡啶-2-酮

货号 B1352870

CAS 编号:

61719-60-6

分子量: 180.12 g/mol

InChI 键: ITNADQHDSICALJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is a chemical compound that belongs to the class of imidazo[4,5-c]pyridin-2-ones . It is a derivative of imidazo[4,5-c]pyridin-2-one, which has been identified as a novel Src family kinase inhibitor against glioblastoma .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the derivatives of imidazo[4,5-c]pyridin-2-one, 4-amino-1-cyclopentyl-3-(1H-indol-5-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1r), was synthesized from 7d (300 mg, 1.4 mmol) and 8r (443 mg, 2.8 mmol) according to a general procedure and obtained as a brown solid .Molecular Structure Analysis

The molecular structure of “1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学研究应用

Analgesic and Anti-inflammatory Agents

- Application : Imidazo[4,5-b]pyridine derivatives are known to have analgesic (pain-relieving) and nonsteroidal anti-inflammatory effects .

- Methods : These compounds are typically synthesized from readily available derivatives of 2,3-diaminopyridine .

Antidepressant Agents

- Application : Certain imidazo[4,5-b]pyridine derivatives exhibit antidepressant activity .

- Methods : The synthesis methods are similar to those used for the analgesic and anti-inflammatory agents .

- Results : While specific results can vary, these compounds have shown potential in treating depressive disorders .

Cardiotonic Agents

- Application : Some imidazo[4,5-b]pyridine derivatives have cardiotonic effects, meaning they can increase the contractility of the heart .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to treat certain heart conditions .

Antibacterial and Antimycobacterial Agents

- Application : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to treat bacterial and mycobacterial infections .

Antitumor Agents

- Application : Certain imidazole derivatives have been found to inhibit excessive angiogenesis, which is essential for the growth of tumor cells .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used in cancer treatment .

Lymphocyte Function-Associated Nitrogen (LFA-1) Inhibitors

- Application : Some imidazole derivatives serve as lymphocyte function-associated nitrogen (LFA-1) inhibitors .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to modulate immune responses .

Antidiabetic Agents

- Application : Certain imidazole derivatives have been found to exhibit antidiabetic activity .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used in the treatment of diabetes .

Anti-allergic Agents

- Application : Some imidazole derivatives have been reported to show anti-allergic activities .

- Methods : The synthesis methods are similar to those used for the other applications .

- Results : These compounds could potentially be used to treat allergic reactions .

Antipyretic Agents

属性

IUPAC Name |

7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNADQHDSICALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393024 |

Source

|

| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one | |

CAS RN |

61719-60-6 |

Source

|

| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

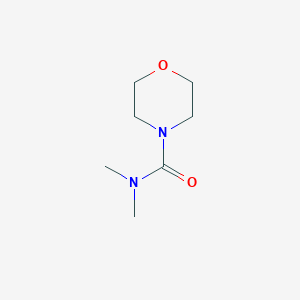

N,N-dimethylmorpholine-4-carboxamide

38952-61-3

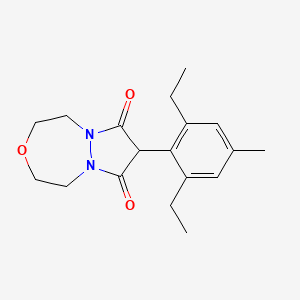

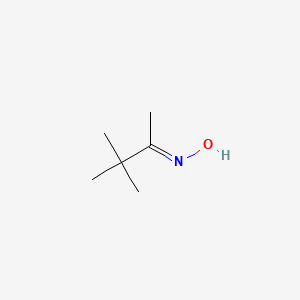

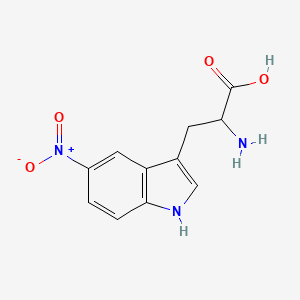

Ethyl 4-[(2-bromoacetyl)amino]benzoate

29182-92-1

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

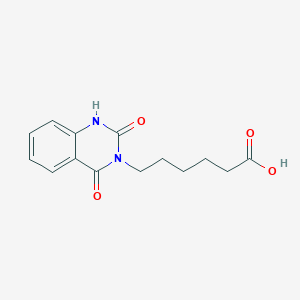

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)